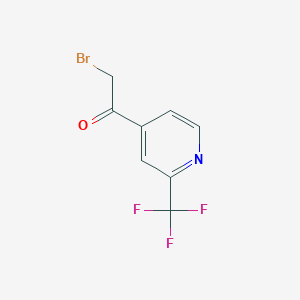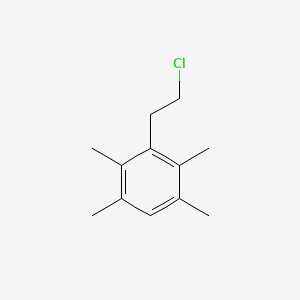![molecular formula C22H20N2O B12450384 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a carbazole moiety substituted with an ethyl group at the 9-position and a methoxyphenyl group attached to the nitrogen atom of the imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 4-methoxyaniline. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: The corresponding amine.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.
Mécanisme D'action
The mechanism of action of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport and light emission through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
(E)-1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine: Lacks the methoxy group, which may affect its electronic properties.
(E)-1-(9-ethylcarbazol-3-yl)-N-(4-chlorophenyl)methanimine: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness: (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine is unique due to the presence of both the ethylcarbazole and methoxyphenyl moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H20N2O |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H20N2O/c1-3-24-21-7-5-4-6-19(21)20-14-16(8-13-22(20)24)15-23-17-9-11-18(25-2)12-10-17/h4-15H,3H2,1-2H3 |
Clé InChI |
GPOLVRIZLLMMCX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


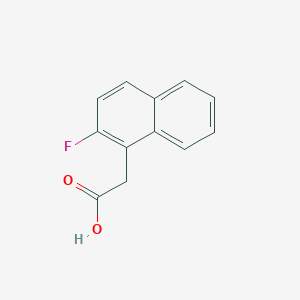
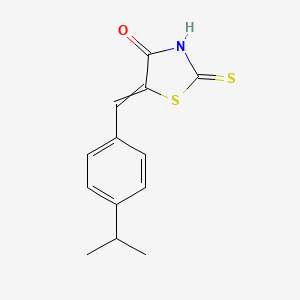
![1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene](/img/structure/B12450305.png)
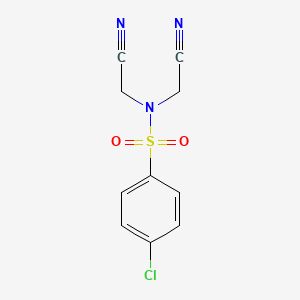

![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)
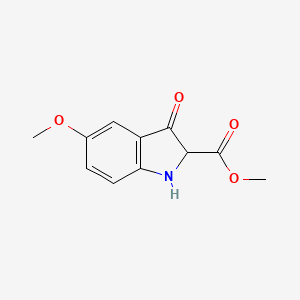
![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12450353.png)
